(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid chemical properties
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid chemical properties
This in-depth technical guide details the chemical properties, synthesis, and applications of (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid , a specialized fluorinated amino acid used in high-precision medicinal chemistry.
Executive Summary & Identity
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acid (also known as trans-3-fluoro-D-proline) is a non-proteinogenic amino acid used to modulate the conformational landscape of peptides and small molecule drugs. By introducing a highly electronegative fluorine atom at the C3 position of the D-proline scaffold, this moiety exploits the fluorine-ammonium gauche effect to lock the pyrrolidine ring into a specific pucker, thereby influencing the cis/trans equilibrium of the preceding amide bond.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid |
| Common Name | trans-3-fluoro-D-proline |
| CAS Number | 2925067-46-3 (HCl salt); Note: Enantiomer of (2S,3S) [870992-75-9] |
| Chemical Formula | C₅H₈FNO₂ |
| Molecular Weight | 133.12 g/mol |
| Stereochemistry | (2R) at |
| Relative Config. | trans (Fluorine is trans to the Carboxylate) |
| SMILES | OC(=O)[C@@H]1NCC[C@@H]1F |
Physicochemical Properties & Conformational Analysis[4][5][6][7]
The utility of (2R,3R)-3-fluoroproline lies in its ability to enforce structural bias through stereoelectronic effects. Unlike native proline, which fluctuates rapidly between endo and exo puckers, the 3-fluoro substituent restricts this flexibility.
The Fluorine-Ammonium Gauche Effect
The conformation is governed by the tendency of the C–F bond to align gauche (synclinal) to the protonated amine (N–H⁺) or the amide nitrogen lone pair. This interaction maximizes the
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Pucker Preference: The (2R,3R) configuration (trans-D) generally favors the C3-exo (or C4-endo-like mirror) ring pucker.
-
Amide Bond Equilibrium (
):-
Native Proline:
(Strong trans preference). -
(2R,3R)-3-Fluoro-Pro: The specific ring pucker destabilizes the trans rotamer relative to the cis rotamer compared to native proline.
-
Result: Enhanced population of the cis-amide bond (~20–40% cis in water, depending on the preceding residue).
-
Physicochemical Data
| Property | Value / Behavior |
| pKa (COOH) | ~1.8 (More acidic than Pro due to inductive effect of F) |
| pKa (NH₂⁺) | ~8.4 (Less basic than Pro due to inductive effect of F) |
| LogP | -0.23 (Hydrophilic; lower than Pro due to polarity of C-F) |
| 19F NMR Shift | |
| Solubility | Highly soluble in H₂O, MeOH; sparingly soluble in CH₂Cl₂ |
Conformational Control Diagram
The following Graphviz diagram illustrates the stereoelectronic logic dictating the ring pucker and amide bond preference.
Caption: Stereoelectronic cascade illustrating how the (2R,3R) configuration enforces a specific pucker, shifting the peptide bond equilibrium toward the cis-conformer.
Synthesis & Manufacturing
The synthesis of (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid typically requires stereoselective fluorination. The most robust route involves Deoxo-Fluor® mediated fluorodehydroxylation of a protected 3-hydroxyproline precursor with inversion of configuration.
Synthetic Route (Inversion Strategy)
To obtain the (2R,3R) (trans) product, one must start with the (2R,3S) (cis) alcohol.
-
Starting Material: cis-3-Hydroxy-D-proline (or protected derivative).
-
Protection:
-Boc and Methyl ester protection to prevent side reactions. -
Fluorination: Treatment with Deoxo-Fluor (or DAST) induces
inversion at C3.-
(2R,3S)-Alcohol
(2R,3R)-Fluoride.
-
-
Deprotection: Acidic hydrolysis (HCl/dioxane) to yield the free amino acid salt.
Detailed Protocol (Representative)
Note: All reactions must be performed in a fume hood due to HF byproducts.
Step 1: Fluorination [1][2][3]
-
Dissolve
-Boc-(2R,3S)-3-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous CH₂Cl₂ under Argon. -
Cool to -78°C.
-
Add Deoxo-Fluor (1.2 eq) dropwise.
-
Stir at -78°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12-16h).
-
Quench: Pour carefully into saturated NaHCO₃ (gas evolution!).
-
Workup: Extract with CH₂Cl₂, dry over MgSO₄, concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Global Deprotection
-
Dissolve intermediate in 6M HCl (aq) or 4M HCl in Dioxane.
-
Reflux for 4-6 hours (for ester hydrolysis) or stir at RT (for Boc removal only).
-
Concentrate in vacuo to yield the (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid hydrochloride .
Applications in Drug Discovery[6]
Peptidomimetics & Stability
Incorporating (2R,3R)-3-F-Pro into peptide drugs confers resistance to proteolytic degradation.
-
Mechanism: The D-configuration prevents recognition by endogenous L-proteases. The fluorine atom electronically deactivates the backbone amide, reducing susceptibility to hydrolysis.
-
Use Case: Stabilization of
-turn motifs in macrocyclic peptides.
19F NMR Reporter
The fluorine atom serves as a sensitive, background-free NMR probe.
-
Shift Sensitivity: The 19F chemical shift is highly sensitive to the cis/trans state of the amide bond, allowing researchers to quantify conformational populations in real-time solution studies.
Comparison of Fluoroprolines
| Isomer | Relative Config | Main Effect |
| (2S,4R)-4-F-Pro | trans (L) | Hyper-stable collagen triple helix; stabilizes trans-amide. |
| (2S,4S)-4-F-Pro | cis (L) | Destabilizes collagen; promotes cis-amide. |
| (2R,3R)-3-F-Pro | trans (D) | Enantiomer of (2S,3S) . Induces specific turn geometries; used in mirror-image phage display or D-peptide therapeutics. |
Handling & Safety
-
Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert gas (Nitrogen/Argon) if possible.
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Incompatibility: Strong oxidizing agents. Avoid contact with glass during HF-generating steps (synthesis only).
References
-
Conformational Analysis of 3-Fluoroprolines
-
Synthesis of Fluorinated Prolines
- Title: Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines.
- Source: Journal of Organic Chemistry (2019).
-
URL:[Link]
- Product Verification (Enantiomer Reference)
-
Biological Applications
- Title: Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement.
- Source: Beilstein Journal of Organic Chemistry (2021).
-
URL:[Link]
